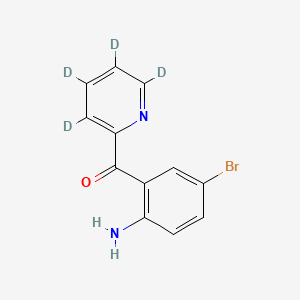

2-(2-Amino-5-bromobenzoyl)pyridine-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVZPFKJBLTYCC-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Isotopic Incorporation of 2 2 Amino 5 Bromobenzoyl Pyridine D4

De Novo Synthetic Pathways for the Preparation of 2-(2-Amino-5-bromobenzoyl)pyridine-d4

De novo strategies construct the molecular skeleton from smaller, isotopically labeled precursors. This approach ensures the precise placement and high incorporation of deuterium (B1214612) atoms into the target molecule from the outset of the synthesis.

Multi-Step Synthesis Utilizing Deuterated Reagents and Solvents

A foundational approach to synthesizing 2-(2-Amino-5-bromobenzoyl)pyridine-d4 involves adapting established, non-isotopic synthetic routes by substituting key starting materials with their deuterated counterparts. A common route to the parent compound involves the coupling of a pyridine (B92270) derivative with a substituted benzene (B151609) ring. chemicalbook.comgoogle.com To achieve the d4-isotopic labeling on the pyridine moiety, the synthesis would commence with pyridine-d5 (B57733).

The synthesis can be envisioned as starting from the reaction between 2-bromopyridine-d4 (B1520224) and 2-amino-5-bromobenzoic acid. chemicalbook.com In a typical procedure, 2-bromopyridine-d4 is treated with n-butyllithium at low temperatures (-40 °C) to form a lithiated pyridine intermediate. This highly reactive species then undergoes nucleophilic attack on a derivative of 2-amino-5-bromobenzoic acid to form the ketone linkage, yielding the target compound after workup and purification. chemicalbook.com The use of deuterated solvents, such as deuterated tetrahydrofuran (B95107) (THF-d8), can be employed to maintain the isotopic integrity of the system, although the primary source of the label is the deuterated starting material.

Table 1: Illustrative Multi-Step Synthesis Scheme

| Step | Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product | Deuterium Source |

|---|---|---|---|---|---|

| 1 | 2-Bromopyridine-d4 | n-Butyllithium | -40 °C, Ether | 2-Lithio-pyridine-d4 | 2-Bromopyridine-d4 |

This method's primary advantage is the unambiguous location of the deuterium atoms, as they are built into the scaffold from the beginning.

Regioselective Functionalization and Deuteration Strategies

Modern cross-coupling reactions provide powerful and versatile tools for constructing the biaryl ketone core of the target molecule, with adaptations allowing for the incorporation of deuterated building blocks.

Suzuki-Miyaura Coupling Analogs: A robust strategy involves a palladium-catalyzed Suzuki-Miyaura coupling. In this approach, a deuterated pyridine boronic acid (or boronate ester) is coupled with a suitable benzoyl derivative. For instance, (pyridine-d4)-2-boronic acid could be coupled with 2-amino-5-bromobenzoyl chloride under palladium catalysis. A patent for the non-deuterated analog describes a similar process where a boronic acid compound is reacted with 2-bromopyridine (B144113) in the presence of a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]-palladium dichloride. patsnap.comgoogle.com By using a deuterated pyridine building block, the d4-label is incorporated directly into the final structure.

Buchwald-Hartwig Amination Analogs: While primarily known for C-N bond formation, the principles of Buchwald-Hartwig amination are central to the synthesis of many complex amines. wikipedia.orgnumberanalytics.com In the context of 2-(2-Amino-5-bromobenzoyl)pyridine-d4, a synthetic strategy could involve the coupling of 2-benzoylpyridine-d4 with a protected 2,5-dibromoaniline (B181072) derivative, followed by deprotection. However, a more direct application of palladium-catalyzed coupling for the core structure is typically achieved via C-C bond-forming reactions like the Suzuki coupling. The mechanism of Buchwald-Hartwig amination involves oxidative addition of an aryl halide to a Pd(0) complex, followed by amine binding, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orgnih.gov

Table 2: Comparison of Cross-Coupling Strategies for Deuteration

| Strategy | Key Reaction | Deuterated Reagent Example | Catalyst System | Key Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Analog | C-C Coupling | (Pyridine-d4)-2-boronic acid | Pd(PPh3)4, Base | Pyridine-Benzene |

Optimized Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

Hydrogen-Deuterium (H/D) exchange methods offer an alternative pathway where the non-deuterated parent molecule is synthesized first, followed by the replacement of specific protons with deuterium atoms. These methods rely on the differential reactivity of C-H bonds within the molecule.

Base-Mediated Catalytic Deuteration in D₂O Systems

Base-catalyzed H/D exchange is an economical deuteration strategy that relies on the deprotonation of sufficiently acidic C-H bonds by a base, followed by quenching with a deuterium source like D₂O. osti.gov The acidity of protons on aromatic rings can be enhanced by electron-withdrawing groups. For pyridines, protons at the C2 and C4 positions are more acidic and thus more susceptible to exchange.

Treating 2-(2-amino-5-bromobenzoyl)pyridine (B195683) with a strong base such as potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d₆ can facilitate the exchange of remote protons. rsc.orgrsc.org Weaker base systems, such as potassium carbonate (K₂CO₃) with a crown ether (18-crown-6) in D₂O, have been shown to selectively deuterate heteroarenes adjacent to a bromide directing group. osti.gov This suggests that the C4 proton of the pyridine ring in the target molecule could be selectively exchanged. However, achieving selective deuteration of all four pyridine protons without affecting the benzene ring can be challenging and often results in a mixture of isotopologues. rsc.org

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE) for Site-Specific Deuteration

Transition metal-catalyzed Hydrogen Isotope Exchange (HIE) has emerged as a powerful technique for highly regioselective deuteration under mild conditions. nih.gov Homogeneous iridium catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are particularly effective. chemrxiv.orgrsc.org These catalysts can direct deuteration to the C-H bonds ortho to a coordinating functional group, such as the nitrogen atom in a pyridine ring. nih.gov

For 2-(2-Amino-5-bromobenzoyl)pyridine, an appropriate iridium catalyst could selectively activate the C-H bonds at the C3 and C6 positions of the pyridine ring for exchange with a deuterium source, which can be D₂ gas or a deuterated solvent like benzene-d₆. acs.orgnih.gov Nickel-based catalysts have also been developed for the site-selective HIE of N-heterocycles, offering high activity at low D₂ pressures and tolerance for various functional groups. acs.org The choice of catalyst and reaction conditions allows for precise control over the deuteration pattern, which is a significant advantage over less selective base-mediated methods.

Table 3: Transition Metal-Catalyzed HIE Systems for Pyridine Derivatives

| Catalyst Type | Metal | Deuterium Source | Typical Directing Group | Selectivity |

|---|---|---|---|---|

| Kerr-type Catalyst | Iridium | D₂ gas | Carbonyl, Amide | Ortho to director |

| IMes-based Catalyst | Iridium | D₂ gas, C₆D₆ | Heteroatom (e.g., Pyridine-N) | Ortho to heteroatom |

Electrochemical Approaches to C-H Deuteration of Pyridine Derivatives

Electrosynthesis represents a modern, environmentally friendly approach to C-H functionalization. nih.govrsc.org Recent studies have demonstrated a straightforward, metal-free electrochemical method for the C4-selective C-H deuteration of pyridine derivatives using D₂O as the deuterium source at room temperature. bohrium.comnih.govresearchgate.net

The mechanism involves the electrochemical reduction of the pyridine derivative. researchgate.net The reaction is typically performed in an undivided cell with specific anode and cathode materials (e.g., graphite (B72142) felt and lead) under a constant current. researchgate.netnih.gov Cyclic voltammetry studies suggest the formation of a crucial N-alkylpyridinium iodide intermediate when an electrolyte like tetrabutylammonium (B224687) iodide (nBu₄NI) is used. bohrium.com This method offers high chemo- and regioselectivity for the C4 position of the pyridine ring, providing a sustainable and efficient route for incorporating a single deuterium atom at a specific site. nih.govrepec.org Achieving the d4-labeling required for the title compound would necessitate multiple, potentially non-selective, steps or a substrate with pre-existing labels at other positions.

Table 4: Electrochemical C4-Deuteration of a Model Pyridine Substrate

| Parameter | Condition |

|---|---|

| Substrate | 2-Phenylpyridine |

| Deuterium Source | D₂O |

| Electrolyte | nBu₄NI |

| Solvent | DMF |

| Anode | Graphite Felt (GF) |

| Cathode | Lead (Pb) |

| Current | 20 mA |

| Temperature | Room Temperature |

| Result | High C4-regioselectivity |

Data derived from studies on model pyridine derivatives. researchgate.netresearchgate.netnih.gov

Purification Methodologies for High-Purity 2-(2-Amino-5-bromobenzoyl)pyridine-d4 for Research Applications

Achieving high purity of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is critical for its application in sensitive research settings, such as in quantitative bioanalysis or as an internal standard. The purification strategies employed are typically analogous to those used for its non-deuterated counterpart, focusing on removing starting materials, reaction by-products, and any partially deuterated species.

Commonly, the crude product obtained after synthesis undergoes one or a combination of the following purification techniques:

Column Chromatography: This is a primary method for purification. The crude mixture is loaded onto a silica (B1680970) gel column. A solvent system, often a gradient of ethyl acetate (B1210297) and hexane, is used to elute the components. chemicalbook.com The polarity of the solvent mixture is carefully optimized to achieve clear separation between the desired deuterated product and other impurities. For instance, a typical elution might start with a lower polarity solvent (e.g., 20% ethyl acetate in hexane) and gradually increase in polarity. chemicalbook.com High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), can also be employed for analytical and preparative separations to achieve very high purity. sielc.com

Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the target compound. The crude solid is dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or isopropanol. google.comgoogle.com As the solution cools, the target compound crystallizes out, leaving impurities dissolved in the solvent. The purified crystals are then isolated by filtration, washed with a cold, non-solubilizing solvent (like hexane), and dried. google.com

Extraction and Washing: Before chromatographic or recrystallization steps, a series of aqueous extractions are often performed. The reaction mixture is typically dissolved in an organic solvent and washed with acidic solutions (e.g., dilute HCl) to remove basic impurities, followed by washes with basic solutions (e.g., sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water. chemicalbook.com

The choice and sequence of these methods depend on the specific impurities present in the crude product. The final purity is often verified by analytical techniques discussed in the following section.

Quantitative Assessment of Deuterium Incorporation and Isotopic Purity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the degree of deuterium incorporation can be accurately calculated. The molecular ion peak ([M+H]⁺) for the deuterated compound will be shifted by the mass of the incorporated deuterium atoms. For 2-(2-Amino-5-bromobenzoyl)pyridine-d4, the molecular weight is expected to increase by approximately 4 Da compared to the unlabeled compound. rsc.org

The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species are used to calculate the percentage of isotopic purity. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze the sample. nih.govnih.gov

Table 1: Theoretical Mass Spectrometry Data for Isotopologue Distribution

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| 2-(2-Amino-5-bromobenzoyl)pyridine | C₁₂H₉BrN₂O | 275.99 | ~277.0 |

| 2-(2-Amino-5-bromobenzoyl)pyridine-d4 | C₁₂H₅D₄BrN₂O | 280.01 | ~281.0 |

This interactive table shows the expected mass difference between the non-deuterated and deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific sites of deuterium incorporation and the percentage of deuteration at each site. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will show a significant decrease in integration value. reddit.com By comparing the integration of a residual proton signal at a deuterated position to the integration of a signal from a non-deuterated position within the same molecule, the percentage of deuterium incorporation at that specific site can be calculated. reddit.com

²H NMR (Deuterium NMR): For highly deuterated compounds, ²H NMR is a powerful technique. sigmaaldrich.com It directly detects the deuterium nuclei, providing a spectrum where each peak corresponds to a specific deuterated site. The relative integrals of these peaks can confirm the positions and relative amounts of deuterium incorporation. nih.govacs.org

¹³C NMR: The incorporation of deuterium causes a small, predictable upfield shift (the deuterium-induced isotope shift) in the resonance of the attached carbon and adjacent carbons in the ¹³C NMR spectrum. nih.govresearchgate.net The presence of distinct, shifted signals for the deuterated isotopologues can be used to quantify the level of deuteration. nih.gov

Together, these analytical methods provide a comprehensive characterization of 2-(2-Amino-5-bromobenzoyl)pyridine-d4, confirming its chemical structure, and quantifying its isotopic purity and the precise level of deuterium incorporation. rsc.org

Sophisticated Spectroscopic and Analytical Characterization for Research Oriented Structural Elucidation and Dynamic Analysis of 2 2 Amino 5 Bromobenzoyl Pyridine D4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of organic molecules. For isotopically labeled compounds like 2-(2-Amino-5-bromobenzoyl)pyridine-d4, a multi-nuclear NMR approach is essential for verifying the sites of deuteration, quantifying enrichment, and exploring the molecule's structure and behavior in different states.

Deuterium (²H) NMR spectroscopy provides direct evidence of deuterium incorporation into a molecular structure. As ²H has a nuclear spin of I=1, it is a quadrupolar nucleus, which results in broader resonance signals compared to protons. However, the chemical shift range is identical to that of ¹H NMR, allowing for straightforward spectral interpretation based on the well-established shifts of pyridine (B92270) protons. nih.gov

In the ²H NMR spectrum of 2-(2-Amino-5-bromobenzoyl)pyridine-d4, four distinct signals corresponding to the four deuterium atoms on the pyridine ring would be observed. The positions of these signals would confirm that deuteration has occurred exclusively on the pyridine moiety, leaving the aminobenzoyl group intact. The integration of these signals provides a relative measure of the deuterium occupancy at each site.

Interactive Table 1: Expected ²H NMR Chemical Shifts for 2-(2-Amino-5-bromobenzoyl)pyridine-d4

This table presents the anticipated chemical shift (δ) ranges for the deuterium nuclei on the pyridine ring, based on analogous proton chemical shifts.

| Deuterated Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| D-3' | 8.0 - 8.2 | Singlet (broad) |

| D-4' | 7.8 - 8.0 | Singlet (broad) |

| D-5' | 7.4 - 7.6 | Singlet (broad) |

| D-6' | 8.6 - 8.8 | Singlet (broad) |

Proton (¹H) NMR spectroscopy is a powerful complementary technique used to confirm the locations of deuteration and to quantify the isotopic enrichment. In the ¹H NMR spectrum of a highly enriched sample of 2-(2-Amino-5-bromobenzoyl)pyridine-d4, the signals corresponding to the protons of the pyridine ring (H-3', H-4', H-5', and H-6') would be dramatically reduced in intensity or entirely absent. pitt.eduresearchgate.net

The remaining signals belong to the protons on the 2-amino-5-bromobenzoyl ring (H-3, H-4, H-6) and the amino group (-NH₂). By integrating these signals against the very small residual signals from the pyridine ring, the percentage of deuterium enrichment can be accurately calculated. The presence of these residual protium (B1232500) signals and their characteristic coupling patterns can also serve to confirm the assignment of the deuterated positions. researchgate.net

Interactive Table 2: Comparative ¹H NMR Data for 2-(2-Amino-5-bromobenzoyl)pyridine (B195683) and its d4-Analog

This table contrasts the expected proton signals, demonstrating the effect of deuteration.

| Proton Position | Standard Compound (δ, ppm) | d4-Labeled Compound (δ, ppm) | Expected Change |

| H-3 | ~7.3 | ~7.3 | No change |

| H-4 | ~6.7 | ~6.7 | No change |

| H-6 | ~7.5 | ~7.5 | No change |

| -NH₂ | ~6.1 (broad) | ~6.1 (broad) | No change |

| H-3' | ~8.1 | Signal absent/residual | Disappearance |

| H-4' | ~7.9 | Signal absent/residual | Disappearance |

| H-5' | ~7.5 | Signal absent/residual | Disappearance |

| H-6' | ~8.7 | Signal absent/residual | Disappearance |

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation. When a carbon atom is bonded to a deuterium atom, several effects are observed in the ¹³C NMR spectrum. The resonance of the deuterated carbon is split into a multiplet (typically a 1:1:1 triplet) due to one-bond ¹³C-²H coupling. Furthermore, the chemical shift of the deuterated carbon experiences a small upfield shift, known as a deuterium isotope effect. nih.gov

For 2-(2-Amino-5-bromobenzoyl)pyridine-d4, the signals for the four carbons of the pyridine ring (C-3', C-4', C-5', C-6') would exhibit these characteristic changes. researchgate.net The carbons of the aminobenzoyl ring would remain sharp singlets in a proton-decoupled spectrum. rsc.org This pattern provides unambiguous confirmation of the deuteration sites on the carbon skeleton.

Interactive Table 3: Expected ¹³C NMR Spectral Changes upon Deuteration

This table outlines the anticipated effects on the carbon signals of the pyridine ring.

| Carbon Position | Standard Compound (δ, ppm) | d4-Labeled Compound (δ, ppm) | Expected Multiplicity (¹³C-²H Coupling) |

| C-2' (carbonyl-adjacent) | ~152 | ~152 | Singlet (minor 2-bond isotope effect) |

| C-3' | ~125 | Slightly upfield of 125 | Triplet |

| C-4' | ~137 | Slightly upfield of 137 | Triplet |

| C-5' | ~121 | Slightly upfield of 121 | Triplet |

| C-6' | ~149 | Slightly upfield of 149 | Triplet |

| Carbons of aminobenzoyl ring | Various | No significant change | Singlets |

Solid-State NMR (SSNMR) spectroscopy is uniquely suited to investigate the structure and dynamics of molecules in their crystalline or solid forms. nih.gov For deuterated compounds, ²H SSNMR is particularly informative. The lineshape of the ²H NMR signal is highly sensitive to the orientation and motion of the C-D bond vector. acs.orgnih.gov

By analyzing the ²H SSNMR spectra of crystalline 2-(2-Amino-5-bromobenzoyl)pyridine-d4 over a range of temperatures, it is possible to characterize molecular dynamics. researchgate.netnih.gov For example, specific motional processes, such as 180° flips of the pyridine ring about its C2-C5 axis or small-angle librations (wobbling motions), can be identified and their activation energies calculated. acs.org These studies provide deep insight into the intermolecular interactions, such as hydrogen bonding involving the amino group and carbonyl oxygen, that govern the packing and dynamics within the crystal lattice. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(2-Amino-5-bromobenzoyl)pyridine-d4, HRMS confirms the incorporation of four deuterium atoms by measuring a precise mass that reflects this change.

The exact mass of the deuterated compound will be higher than its non-deuterated counterpart by the mass difference between four deuterium atoms and four protium atoms. Analysis of the fragmentation pattern in the mass spectrum further corroborates the structure. Fragments containing the pyridine ring will exhibit a mass shift corresponding to the number of deuterium atoms they retain, allowing for the delineation of fragmentation pathways and confirmation of the deuteration site within the fragments. nih.gov

Interactive Table 4: Comparison of Exact Masses and Key Fragments for H/D Isotopologues

This table shows the calculated exact masses for the parent ion and a major fragment of both the standard and d4-labeled compound.

| Species | Formula (Standard) | Exact Mass (Standard) | Formula (d4-Labeled) | Exact Mass (d4-Labeled) |

| Molecular Ion [M]⁺ | C₁₂H₉BrN₂O | 275.9898 | C₁₂H₅D₄BrN₂O | 280.0149 |

| Pyridinoyl fragment [C₆H₄NO]⁺ | C₆H₄NO | 106.0290 | C₆D₄NO | 110.0541 |

| Aminobromophenyl fragment [C₆H₅BrN]⁺ | C₆H₅BrN | 171.9636 | C₆H₅BrN | 171.9636 |

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample to discover biomarkers or understand metabolic pathways. nih.gov A significant challenge in this field is the analytical variability introduced during sample preparation and mass spectrometry analysis. researchgate.net Stable isotope-labeled internal standards are crucial for mitigating these issues. nih.gov

2-(2-Amino-5-bromobenzoyl)pyridine-d4 is an ideal internal standard for the quantification of its non-deuterated analog, a metabolite of the drug Bromazepam. researchgate.net Because the deuterated standard is chemically identical to the analyte, it co-elutes during liquid chromatography (LC) and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer. researchgate.net However, it is easily distinguished by its higher mass. By adding a known amount of the d4-standard to each sample, variations can be normalized, leading to more accurate and reliable quantification of the target analyte in complex biological matrices like plasma or urine. ugr.es This approach significantly enhances the quality and confidence of data in large-scale metabolomics and pharmacokinetic studies. researchgate.netnih.gov

Fragmentation Pattern Analysis and Isotopic Purity Verification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for the quantitative analysis of drug metabolites and their labeled internal standards in complex biological matrices. For 2-(2-Amino-5-bromobenzoyl)pyridine-d4, LC-MS/MS serves the dual purpose of confirming the molecular structure through characteristic fragmentation and verifying its isotopic purity, which is crucial for its function as an internal standard.

Fragmentation Analysis:

In positive ion electrospray ionization (ESI), 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is readily protonated to form the precursor ion [M+H]⁺. The nominal mass of the non-deuterated compound is 277.1 g/mol (for ⁷⁹Br), giving an [M+H]⁺ ion at m/z 278. The incorporation of four deuterium atoms in place of hydrogen on the pyridine ring increases the mass by approximately 4 Da, resulting in a deuterated precursor ion at m/z 282.

Collision-Induced Dissociation (CID) of this precursor ion in the collision cell of a tandem mass spectrometer induces fragmentation at the molecule's weakest points. The most probable fragmentation pathways for this class of compounds involve the cleavage of the bonds adjacent to the central carbonyl group.

Cleavage of the Benzoyl-Pyridine Bond: The C-C bond between the carbonyl carbon and the deuterated pyridine ring is a primary site for fragmentation. This can lead to two major fragment ions:

The formation of a deuterated 2-pyridylcarbonyl cation ([C₅H₁D₄NCO]⁺).

The formation of the protonated 2-amino-5-bromobenzene fragment after a rearrangement.

Loss of Carbon Monoxide: A neutral loss of carbon monoxide (CO, 28 Da) from the precursor ion is another common fragmentation pathway for carbonyl-containing compounds.

While specific experimental fragmentation data for 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is not extensively published, data from its parent drug, bromazepam-d4 (B3319841), provides strong inferential evidence. Analytical methods for bromazepam often use bromazepam-d4 as an internal standard, with a documented MRM transition of m/z 320.1 → m/z 186.0. eurekakit.com The corresponding transition for non-deuterated bromazepam is m/z 316 → m/z 182. nih.gov The +4 Da shift in both the precursor and the fragment ion confirms that the four deuterium atoms reside on a part of the molecule that is retained after fragmentation. This key fragment (m/z 186) in bromazepam-d4 analysis corresponds to a structure that includes the deuterated pyridine ring, indicating its stability in the gas phase.

Based on these principles, a predicted fragmentation table for 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is presented below.

Table 1: Predicted LC-MS/MS Fragmentation Data for 2-(2-Amino-5-bromobenzoyl)pyridine-d4 This table is interactive. Click on the headers to sort.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| ~282.1 ([M+H]⁺) | ~254.1 | CO | [(C₁₁H₅D₄BrN₂)H]⁺ |

| ~282.1 ([M+H]⁺) | ~184.0 | C₅H₅N | [C₇H₅BrO]⁺ (after rearrangement) |

Isotopic Purity Verification:

The utility of a deuterated internal standard is contingent on its high isotopic purity. LC-MS/MS is the definitive method for this verification. The analysis involves monitoring for the presence of the corresponding non-deuterated compound within the deuterated standard. By setting up an MRM experiment to detect the transition for the non-deuterated species (e.g., m/z 278 → products) alongside the transition for the deuterated species (m/z 282 → products), the purity can be assessed. An isotopically pure standard will show a significant signal for the deuterated transition with a negligible or absent signal for the non-deuterated transition, confirming that the isotopic contribution from the analyte to the internal standard channel is minimal.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Isotopic Shifts and Molecular Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure and bonding within a molecule. In the context of 2-(2-Amino-5-bromobenzoyl)pyridine-d4, these methods are particularly powerful for confirming the position of isotopic labeling through the analysis of vibrational shifts.

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), leads to a predictable decrease in the frequency of vibrations involving that atom. The frequency (ν) of a vibrational mode is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the atoms involved (ν ∝ √(k/μ)). Since the C-D bond has a larger reduced mass than the C-H bond, and the bond force constant remains nearly the same, the C-D stretching and bending frequencies are observed at significantly lower wavenumbers.

C-H vs. C-D Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to approximately 2250-2100 cm⁻¹. The observation of these bands, coupled with the attenuation or disappearance of the C-H stretching bands associated with the pyridine ring, provides direct evidence of successful deuteration.

Ring Vibrations: The vibrational modes of the pyridine ring itself are also sensitive to deuteration. Studies on deuterated pyridines have shown that ring breathing modes and other skeletal vibrations shift to lower frequencies. nih.govnih.gov

Unaffected Vibrations: Conversely, vibrations not directly involving the deuterated positions should remain largely unchanged. For 2-(2-Amino-5-bromobenzoyl)pyridine-d4, the N-H stretching vibrations of the primary amine group (typically two bands in the 3500-3300 cm⁻¹ region) and the C-H stretches of the non-deuterated bromophenyl ring would not be significantly affected by deuteration on the separate pyridine ring. The characteristic C=O stretching vibration (around 1650-1680 cm⁻¹) would also be expected to show minimal shifting.

This selective shifting allows for precise assignment of vibrational modes and confirmation of the isotopic substitution site.

Table 2: Predicted Isotopic Shifts in Vibrational Spectra This table is interactive. Click on the headers to sort.

| Vibrational Mode | Typical Frequency (Non-deuterated) (cm⁻¹) | Predicted Frequency (d4-Pyridine Ring) (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N-H Stretch (Amine) | 3500 - 3300 | 3500 - 3300 (No significant shift) | IR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | ~3050 (Bromophenyl ring) & ~2250 (Pyridine-d4 ring) | IR, Raman |

| C=O Stretch | 1680 - 1650 | 1680 - 1650 (No significant shift) | IR, Raman |

| C=C/C=N Ring Stretch | 1600 - 1450 | Lower frequency shifts expected | IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | Replaced by C-D in-plane bends at lower frequency (~900-700) | IR |

X-ray Crystallography and Diffraction Techniques for Solid-State Molecular Architecture and Intermolecular Hydrogen Bonding Networks

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. While a crystal structure for the deuterated compound itself is not publicly available, the structure of its non-deuterated protium analogue, 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP), has been determined. comiteguandu.org.bruakron.edu This structure serves as an excellent model for understanding the impact of deuteration.

The published crystal structure of ABBP reveals a non-planar molecule where the two aromatic rings are significantly twisted relative to each other. comiteguandu.org.br The solid-state architecture is dominated by a network of hydrogen bonds. Key interactions include:

An intramolecular hydrogen bond between one of the amine hydrogens (N-H) and the carbonyl oxygen (O), forming a stable six-membered ring. uakron.edu

An intermolecular hydrogen bond where the other amine hydrogen acts as a donor to the carbonyl oxygen of an adjacent molecule, linking the molecules into chains. uakron.edu

Impact of Deuteration:

Deuteration of the pyridine ring would not alter the primary atoms involved in this specific hydrogen bonding network (the amine N-H and carbonyl C=O). Therefore, the fundamental hydrogen bonding motif would be preserved. However, the replacement of C-H with C-D on the pyridine ring can have subtle but measurable secondary effects on the crystal packing and intermolecular forces, a phenomenon known as the Ubbelohde effect.

The fundamental molecular conformation, including the twist angle between the phenyl and pyridine rings and the intramolecular hydrogen bond, is expected to be virtually identical to the non-deuterated form. The primary value of the crystallographic data from the non-deuterated analog is to provide a robust framework for interpreting the solid-state properties of the deuterated compound.

Table 3: Crystallographic Data for 2-(2-Amino-5-bromobenzoyl)pyridine (Non-deuterated Analog) comiteguandu.org.br This table is interactive. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.888 (3) |

| b (Å) | 9.984 (4) |

| c (Å) | 27.537 (8) |

| β (°) | 93.828 (5) |

| Volume (ų) | 1066.4 (9) |

| Z (molecules/cell) | 4 |

| Key Intramolecular H-bond (N-H···O) | Yes |

Computational Chemistry and Theoretical Investigations of 2 2 Amino 5 Bromobenzoyl Pyridine D4

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-(2-amino-5-bromobenzoyl)pyridine-d4, DFT calculations, particularly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular properties. mdpi.com

Geometry Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For the parent molecule of bromazepam, studies have successfully used functionals like M05-2X to achieve high accuracy when comparing theoretical bond lengths and angles with experimental crystallographic data. mdpi.com Similar calculations for the d4-pyridine analogue would reveal minute changes in the pyridine (B92270) ring's geometry due to the slightly shorter and stronger C-D bonds compared to C-H bonds.

Electronic Structure and Reactivity: Once the geometry is optimized, DFT can be used to calculate various electronic properties. The distribution of electrons in the molecule is described by molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. dergipark.org.tr A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net The MEP helps identify regions prone to electrophilic and nucleophilic attack. For instance, the negative potential regions (typically around oxygen and nitrogen atoms) indicate sites for electrophilic attack, while positive regions highlight areas susceptible to nucleophilic attack. researchgate.net These calculations would elucidate how deuteration of the pyridine ring subtly alters the electronic landscape and, consequently, the reactivity of the molecule.

Example DFT-Calculated Parameters for a Related Compound (Bromazepam): The following table is based on data for the non-deuterated parent compound, bromazepam, and serves as an illustrative example of the types of parameters that would be calculated for the d4-analogue.

| Parameter | Computational Method | Calculated Value | Reference |

| N-H Stretch Freq. | B3LYP/LANL2DZ | 3442 cm⁻¹ (scaled) | cu.edu.eg |

| C=O Stretch Freq. | B3LYP/LANL2DZ | 1693 cm⁻¹ (unscaled) | cu.edu.eg |

| C=N Stretch Freq. | B3LYP/LANL2DZ | 1615 cm⁻¹ (scaled) | cu.edu.eg |

Molecular Dynamics Simulations for Conformational Sampling and Intramolecular Interactions of Deuterated Species

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. physiciansweekly.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. biosolveit.de

Conformational Sampling: For a flexible molecule like 2-(2-amino-5-bromobenzoyl)pyridine-d4, multiple conformations (spatial arrangements) may exist. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations. nih.gov This is crucial as the biological activity of a molecule is often tied to a specific conformation. For benzodiazepine-related molecules, MD simulations have been used to understand their dynamic behavior and stable binding patterns within biological receptors. biosolveit.de

Intramolecular Interactions: MD simulations also provide detailed information on non-covalent intramolecular interactions, such as hydrogen bonds. researchgate.net In 2-(2-amino-5-bromobenzoyl)pyridine-d4, intramolecular hydrogen bonds could exist, for example, between the amino group and the carbonyl oxygen. The strength and persistence of these bonds over the simulation time can be analyzed. Deuteration is not expected to drastically alter these interactions, but subtle effects on the vibrational dynamics of the hydrogen-bonded groups could be observed.

Example MD Simulation Analysis for Benzodiazepines: The following table illustrates the type of data obtained from MD simulations of benzodiazepines interacting with a cyclodextrin (B1172386) carrier molecule, demonstrating the focus on interaction energies.

| Benzodiazepine (B76468) | Binding Free Energy (kcal/mol) | Primary Energy Contribution | Reference |

| Diazepam (DZM) | Negative (Favorable) | Van der Waals | physiciansweekly.comnih.gov |

| Chlordiazepoxide (CDP) | Negative (Favorable) | Van der Waals | physiciansweekly.comnih.gov |

| Clonazepam (CLZ) | Negative (Favorable) | Van der Waals | physiciansweekly.comnih.gov |

Computational Prediction of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) for Mechanistic Probing

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy (ZPE) for a C-D bond compared to a C-H bond. If this bond is broken or formed in the rate-determining step of a reaction, a significant KIE is often observed. acs.orgosti.gov

Predicting KIEs: Computational methods, particularly DFT, can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for a given reaction. wikipedia.orgnih.gov The difference in ZPE between the H- and D-containing species in the ground state and the transition state allows for the calculation of the kH/kD ratio.

Mechanistic Probing: For 2-(2-amino-5-bromobenzoyl)pyridine-d4, predicting the KIE for metabolic reactions is of great interest. Many drugs are metabolized by cytochrome P450 enzymes, which often involves C-H bond cleavage. nih.gov If the deuterated pyridine ring is a site of metabolic attack (e.g., hydroxylation), a primary KIE would be expected. nih.govmedchemexpress.eu

A primary KIE (typically kH/kD > 2) would provide strong evidence that the C-D bond on the pyridine ring is broken during the rate-limiting step of the metabolic pathway. wikipedia.org

A secondary KIE (kH/kD close to 1) might be observed if the deuterium atoms are not directly involved in bond breaking but are located near the reaction center. wikipedia.org

These predictions are invaluable for understanding how deuteration can slow down metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov

Modeling of Hydrogen Bonding and Solvent Effects on Deuterated 2-(2-Amino-5-bromobenzoyl)pyridine-d4 in Solution and Solid Phases

The behavior of a molecule can be significantly influenced by its environment, whether it is in a solution or a solid crystal lattice. Computational models can simulate these environmental effects.

Hydrogen Bonding: Hydrogen bonds are crucial in determining the structure of molecules in both solid and solution phases. rsc.orgnih.gov In the solid state, intermolecular hydrogen bonds, for instance between the amino group of one molecule and the carbonyl oxygen of another, can dictate the crystal packing arrangement. cu.edu.egnih.gov In solution, the molecule will form hydrogen bonds with solvent molecules. For 2-(2-amino-5-bromobenzoyl)pyridine-d4, computational studies can analyze both intramolecular and intermolecular hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points to characterize the strength and nature of these interactions. mdpi.commdpi.com

Solvent Effects: The polarity of a solvent can affect the conformation and electronic structure of a solute. Computational models can account for this in two main ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to approximate the bulk effects of the solvent. cu.edu.eg

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This is more computationally intensive but allows for the direct study of specific solute-solvent interactions, like hydrogen bonding. mdpi.com MD simulations are a form of explicit solvation modeling. nih.gov

By modeling these effects, a more accurate picture of the behavior of 2-(2-amino-5-bromobenzoyl)pyridine-d4 in realistic biological and chemical environments can be achieved.

Applications of 2 2 Amino 5 Bromobenzoyl Pyridine D4 in Advanced Chemical Research Methodologies

Utilization as a Stable Isotope Internal Standard (SIL-IS) in Quantitative Analytical Method Development for Research Samples

In quantitative analysis, particularly in fields like pharmacokinetics where concentrations of drugs and their metabolites are measured in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is ideally suited for this role in research assays designed to quantify its non-labeled analogue, 2-(2-Amino-5-bromobenzoyl)pyridine (B195683) (ABBP). sielc.comuu.nl

The fundamental principle of using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization. lgcstandards.com When 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is added at a known concentration to a research sample at the beginning of the workflow, it experiences the same physical and chemical variations as the endogenous ABBP. This includes losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response.

By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized. This ratiometric approach significantly improves the precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to a known true value) of the assay. For instance, even if the absolute signal intensity of both compounds decreases by 20% in one sample due to instrumental drift, their ratio remains constant, ensuring reliable quantification across a batch of samples.

Table 1: Conceptual Data on the Impact of a SIL-IS on Quantitative Precision This table illustrates how the analyte/internal standard ratio remains stable, even with significant variation in raw signal intensity, thereby enhancing precision.

| Sample ID | Analyte Peak Area | SIL-IS Peak Area | Analyte/IS Ratio | Calculated Concentration (Relative) |

| Sample 1 | 100,000 | 50,000 | 2.00 | 1.00 |

| Sample 2 | 85,000 | 42,500 | 2.00 | 1.00 |

| Sample 3 | 110,000 | 55,000 | 2.00 | 1.00 |

| Sample 4 | 92,000 | 46,000 | 2.00 | 1.00 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique but is susceptible to matrix effects. evitachem.com These effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. biosynth.com This can be a major source of imprecision and inaccuracy in quantitative research.

A SIL-IS like 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is the most effective tool to correct for these matrix effects. Because the deuterated standard has virtually the same chemical properties and chromatographic retention time as the analyte, it co-elutes and experiences the exact same degree of ion suppression or enhancement in the ion source. biosynth.com Consequently, the ratio of the analyte to the SIL-IS remains unaffected by these matrix-induced variations, yielding a reliable quantitative result. While structural analogues can be used, they may not co-elute perfectly and thus fail to compensate for matrix effects as effectively. tcichemicals.com

Table 2: Illustration of Matrix Effect Compensation Using a SIL-IS This table demonstrates how a SIL-IS corrects for ion suppression. While the absolute signal for both analyte and IS is reduced in the patient sample compared to a clean standard, their ratio remains consistent.

| Sample Type | Analyte Signal | SIL-IS Signal | Analyte/IS Ratio | Conclusion |

| Standard in Solvent | 200,000 | 100,000 | 2.00 | No matrix effect |

| Patient Plasma Sample | 80,000 | 40,000 | 2.00 | 60% Ion Suppression |

For a quantitative analytical method to be considered reliable for research, it must undergo a rigorous validation process to establish its performance characteristics. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), outline the necessary validation parameters. The use of a deuterated internal standard is a cornerstone of a robust validation, particularly for bioanalytical methods.

A typical validation protocol leveraging a SIL-IS like 2-(2-Amino-5-bromobenzoyl)pyridine-d4 would assess several key metrics:

Specificity and Selectivity: Ensuring that the method can distinguish the analyte and IS from other sample components.

Linearity and Range: Demonstrating a proportional relationship between concentration and instrument response over a defined range.

Accuracy and Precision: Measured by analyzing quality control samples at multiple concentrations, with acceptance criteria typically requiring accuracy to be within ±15% of the nominal value and precision (as relative standard deviation, RSD) to be ≤15%.

Recovery: Assessing the efficiency of the extraction process.

Matrix Effect: Evaluating the impact of different biological sample lots on quantification.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

The inclusion of the deuterated standard is critical for meeting the stringent acceptance criteria for these tests, especially in complex biological matrices. uu.nlresearchgate.netwikipedia.org

Table 3: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical Method Using a SIL-IS

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity | Correlation of response vs. concentration | Coefficient of determination (r²) ≥ 0.99 |

| Intra-day Precision | Agreement of results within the same day | RSD ≤ 15% (≤ 20% at Lower Limit of Quantification) |

| Inter-day Precision | Agreement of results on different days | RSD ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | Closeness to the true value | Mean value within 85-115% of nominal (80-120% at LLOQ) |

| Matrix Factor | Assessment of matrix effects across different sources | IS-normalized matrix factor RSD ≤ 15% |

| Stability | Analyte stability under various conditions | Concentration within ±15% of initial value |

Mechanistic Studies Employing 2-(2-Amino-5-bromobenzoyl)pyridine-d4 as a Mechanistic Probe

Beyond its use in quantitative analysis, the isotopic label in 2-(2-Amino-5-bromobenzoyl)pyridine-d4 makes it a powerful probe for investigating the step-by-step pathways of chemical reactions.

The Kinetic Isotope Effect (KIE) is a phenomenon where a change in the rate of a chemical reaction is observed when an atom in a reactant is replaced with one of its isotopes. libretexts.orgprinceton.edu This effect arises because the heavier isotope (deuterium) forms a stronger chemical bond than the lighter one (hydrogen) due to differences in zero-point vibrational energies. princeton.edu Consequently, a chemical bond to deuterium (B1214612) is harder to break, and reactions involving the cleavage of a C-D bond are typically slower than those involving an identical C-H bond. nih.gov

By comparing the reaction rate of 2-(2-Amino-5-bromobenzoyl)pyridine (kH) with that of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 (kD), researchers can calculate the KIE (kH/kD). The magnitude of the KIE provides critical insight into the reaction mechanism:

Primary KIE: A large KIE value (typically > 2) indicates that the bond to the isotopically substituted hydrogen is being broken in the rate-determining step of the reaction. mdpi.com

Secondary KIE: A smaller KIE value (typically 0.7-1.5) suggests the bond is not broken but its vibrational environment changes during the rate-determining step. nih.gov

No KIE: A KIE value of ~1 implies that the C-H bond is not involved in the rate-determining step. nih.gov

For example, a KIE study could determine whether the metabolic transformation of ABBP proceeds via a mechanism that involves the cleavage of one of the deuterated positions in its rate-limiting step.

Table 4: Hypothetical Kinetic Isotope Effect (KIE) Data and Mechanistic Interpretation

| Hypothetical Reaction | kH (rate with non-deuterated) | kD (rate with d4-compound) | KIE (kH/kD) | Mechanistic Implication |

| Enzymatic Hydroxylation | 1.0 x 10⁻⁴ s⁻¹ | 1.8 x 10⁻⁵ s⁻¹ | 5.6 | C-H bond cleavage occurs in the rate-determining step. |

| Thermal Degradation | 3.0 x 10⁻⁶ s⁻¹ | 2.9 x 10⁻⁶ s⁻¹ | 1.03 | C-H bond cleavage is not involved in the rate-determining step. |

| Ring Rearrangement | 5.5 x 10⁻⁵ s⁻¹ | 4.9 x 10⁻⁵ s⁻¹ | 1.12 | Secondary KIE; hybridization at C-H bond changes in transition state. |

Deuterium's unique mass makes it an excellent tracer for following the fate of specific hydrogen atoms during a chemical reaction. rsc.org In a complex reaction, such as an intramolecular rearrangement or an enzyme-catalyzed transformation, it can be difficult to determine the origin and destination of hydrogen atoms.

By using 2-(2-Amino-5-bromobenzoyl)pyridine-d4 as the starting material, researchers can track the position of the deuterium labels in the reaction products using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. If a deuterium atom is found at a new position in the product molecule, it provides direct evidence of a hydrogen atom transfer event. This technique has been used to map out complex reaction pathways, including distinguishing between intermolecular and intramolecular hydrogen transfer processes. For example, this method could be used to study the degradation pathways of ABBP under photolytic conditions, revealing whether hydrogen atoms are transferred within the same molecule or between different molecules.

Application in In Vitro Research on Chemical Transformations and Stability Profiles

The primary application of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 in in vitro settings revolves around its use as an internal standard for quantitative analysis and as a probe to study the metabolic fate of the parent compound and related structures. The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-deuterated analyte in mass spectrometry-based assays. clearsynth.comtexilajournal.com

The chemical stability of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is a critical factor for its use as a reliable internal standard. In vitro stability studies are designed to assess the compound's integrity under various experimental conditions, ensuring that it does not degrade and that its concentration remains constant throughout the analytical process.

While specific experimental stability data for the d4-variant is not extensively published, the stability of its non-deuterated parent compound, 2-(2-Amino-5-bromobenzoyl)pyridine, provides a strong indication of its general stability. The parent compound is known to be stable under normal laboratory conditions. However, it is incompatible with strong acids, strong bases, and potent oxidizing agents.

The introduction of deuterium atoms is not expected to significantly alter the fundamental chemical reactivity of the molecule in terms of its incompatibility with strong reagents. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. juniperpublishers.com This enhanced bond strength can impart greater resistance to chemical and enzymatic degradation at the sites of deuteration. juniperpublishers.combeilstein-journals.org

In a research context, the stability of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 would be evaluated under conditions mimicking those of the intended in vitro assay. This could include variations in pH, temperature, and exposure to different biological matrices like liver microsomes. nih.gov The results of such studies are crucial for validating its use as an internal standard.

Below is an illustrative data table representing typical results from an in vitro stability study of a deuterated compound in a buffered solution over time.

Table 1: Illustrative In Vitro Chemical Stability of 2-(2-Amino-5-bromobenzoyl)pyridine-d4

| Time (hours) | pH 4.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 99.8 | 99.9 | 99.5 |

| 4 | 99.5 | 99.8 | 98.9 |

| 8 | 99.2 | 99.7 | 98.1 |

| 24 | 98.5 | 99.5 | 97.2 |

This table is a representative example and does not reflect actual experimental data for this specific compound.

In vitro studies using 2-(2-Amino-5-bromobenzoyl)pyridine-d4 are instrumental in elucidating the chemical and metabolic transformations of the parent compound. When the non-deuterated compound is incubated in a biological system, such as human liver microsomes, the deuterated analog is added as an internal standard to accurately quantify the rate of disappearance of the parent compound and the formation of metabolites. nih.gov

The primary routes of transformation for a molecule like 2-(2-Amino-5-bromobenzoyl)pyridine are expected to involve the functional groups present: the primary amine, the ketone, and the aromatic rings. Potential in vitro transformations could include:

N-acetylation of the primary amino group.

Hydroxylation of the aromatic rings.

Reduction of the ketone to a secondary alcohol.

The deuteration on the pyridine (B92270) ring is a strategic choice. This position can be a site of metabolic attack by cytochrome P450 enzymes. By replacing hydrogen with deuterium, the rate of metabolism at this position is often slowed, a phenomenon that can help in identifying other sites of metabolism on the molecule. juniperpublishers.com This "metabolic switching" can sometimes lead to the formation of different metabolites than those seen with the non-deuterated compound. nih.gov

A typical in vitro metabolism study would involve incubating the non-deuterated compound with liver microsomes and a cofactor like NADPH, with 2-(2-Amino-5-bromobenzoyl)pyridine-d4 added to the reaction mixture. The samples would be analyzed at different time points by LC-MS/MS to measure the decline of the parent compound and the emergence of metabolites.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

| Time (minutes) | Parent Compound Remaining (%) | Hydroxylated Metabolite Formed (Relative Abundance) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 85 | 12 |

| 15 | 60 | 35 |

| 30 | 35 | 58 |

| 60 | 10 | 85 |

This table is a representative example and does not reflect actual experimental data for this specific compound.

Strategic Precursor in the Synthesis of Novel Deuterated Research Reagents and Chemical Libraries

Beyond its use as an internal standard, 2-(2-Amino-5-bromobenzoyl)pyridine-d4 is a valuable starting material, or precursor, for the synthesis of more complex deuterated molecules and chemical libraries. nih.gov The presence of multiple reactive sites—the amino group, the bromine atom, and the ketone—allows for a variety of chemical modifications.

The deuterated pyridine ring serves as a stable, isotopically labeled core. From this precursor, medicinal chemists can build a library of related compounds, each carrying the deuterium label. This is particularly useful in drug discovery and development. For example, the amino group can be acylated or alkylated, and the bromine atom can be replaced through palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

The synthesis of such a deuterated library allows researchers to:

Conduct comparative studies on the metabolic stability of a series of related compounds. beilstein-journals.org

Perform quantitative structure-activity relationship (QSAR) studies where the concentration of each compound can be accurately determined using the deuterium label for mass spectrometric detection.

Develop novel drug candidates with potentially improved pharmacokinetic profiles due to the kinetic isotope effect. juniperpublishers.com

For instance, a research program might use 2-(2-Amino-5-bromobenzoyl)pyridine-d4 to synthesize a library of deuterated amides by reacting the amino group with various carboxylic acids. These new deuterated compounds could then be screened for biological activity, with their metabolic stability already potentially enhanced by the deuterated core. nih.gov

Future Research Trajectories and Underexplored Facets of 2 2 Amino 5 Bromobenzoyl Pyridine D4

Development of Novel and More Efficient Synthetic Routes for Site-Specific Deuteration

The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine-d4, where the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612), presents a considerable chemical challenge. The development of efficient and highly selective synthetic routes is paramount for making this and similar deuterated compounds readily accessible for research. Current methods for synthesizing the non-deuterated parent compound typically involve the coupling of a 2-pyridyl organometallic species with a 2-amino-5-bromobenzoyl derivative. patsnap.comchemicalbook.com

Future research should focus on adapting and optimizing these routes for site-specific deuteration. Key areas of investigation include:

Deuterated Starting Materials: A straightforward approach involves utilizing commercially available or synthesized deuterated precursors. nih.gov Synthesizing the target compound from pyridine-d5 (B57733) or a pre-deuterated 2-bromopyridine (B144113) could provide a direct route, although the cost and availability of these starting materials can be limiting factors.

Catalytic Hydrogen Isotope Exchange (HIE): Late-stage deuteration of the pre-formed 2-(2-Amino-5-bromobenzoyl)pyridine (B195683) molecule using metal catalysts (e.g., iridium, rhodium, or palladium) in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O) is a promising strategy. nih.gov Research is needed to develop catalysts that selectively activate the C-H bonds on the pyridine ring without affecting the aminobenzoyl portion of the molecule.

Acid-Catalyzed Deuteration: Stirring aromatic compounds with strong acid systems, such as a mixture of boron trifluoride and deuterium oxide, can facilitate deuterium incorporation. The feasibility and selectivity of this method for the benzoylpyridine system need to be systematically investigated to control the position and level of deuteration.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for 2-(2-Amino-5-bromobenzoyl)pyridine-d4

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

| From Deuterated Precursors | Synthesis using pyridine-d5 or 2-bromopyridine-d4 (B1520224) as a starting material in established coupling reactions. patsnap.comchemicalbook.com | High degree and specificity of deuteration. | Cost and availability of deuterated starting materials; requires multi-step synthesis. |

| Metal-Catalyzed H/D Exchange | Late-stage deuteration of the final molecule using a transition metal catalyst and a deuterium source (e.g., D₂O). nih.gov | Atom-economical; potentially fewer steps. | Achieving high site-selectivity for the pyridine ring; catalyst poisoning by the amino group or pyridine nitrogen. |

| Acid-Catalyzed Exchange | Electrophilic aromatic substitution using a strong deuterated acid (e.g., D₂SO₄) or a Lewis acid/D₂O system. | Simple reagents and conditions. | Harsh reaction conditions may lead to side reactions or decomposition; poor selectivity between the two aromatic rings. |

Integration with Advanced Analytical Platforms for Enhanced Research Throughput and Data Interpretation

Future research will benefit significantly from the integration of more advanced analytical platforms:

Molecular Rotational Resonance (MRR) Spectroscopy: This gas-phase technique provides unambiguous structure determination with atomic-level resolution. MRR is exceptionally sensitive to isotopic substitution, allowing for the precise identification and quantification of different deuterated isotopologues in a mixture without the need for chromatographic separation. brightspec.com It represents a powerful tool for quality control and for studying the outcomes of deuteration reactions.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein dynamics, the principles and instrumentation of HDX-MS are highly relevant. acs.org High-resolution mass spectrometry can resolve the isotopic distributions of the parent and deuterated compounds, and specialized software can automate the calculation of deuterium incorporation levels. nih.govacs.org Modern data analysis tools like DGet!, HX-Express, and HDExaminer can streamline the interpretation of complex mass spectra from deuterated molecules. nih.govacs.org

Table 2 highlights the utility of these advanced platforms for the analysis of 2-(2-Amino-5-bromobenzoyl)pyridine-d4.

Table 2: Advanced Analytical Platforms for the Characterization of 2-(2-Amino-5-bromobenzoyl)pyridine-d4

| Analytical Platform | Principle of Operation | Key Advantages for Deuterated Compound Analysis |

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the absorption of microwave radiation by molecules in the gas phase, which is dependent on the molecule's moments of inertia. | Unambiguous and site-specific identification of isotopologues; high resolution and sensitivity; no need for a chromophore. brightspec.com |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing for the resolution of isotopic peaks. | Accurate determination of overall deuterium enrichment; can be coupled with liquid chromatography (LC) for sample purification. nih.gov |

| Advanced NMR Techniques | Utilization of 2D-NMR (e.g., HSQC, HMBC) and potentially ¹³C NMR to observe isotopic effects on chemical shifts. | Provides detailed structural information and confirmation of deuterium location in the solution state. nih.gov |

| Specialized Data Analysis Software (e.g., DGet!, HDExaminer) | Algorithms designed to process mass spectrometry data to calculate deuterium levels and distribution of isotopologues. | Automates and standardizes data analysis, improving throughput and reducing interpretation errors. nih.govacs.org |

Exploration of New Applications in Chemical Biology Research (e.g., probe for enzyme mechanism, receptor binding studies using non-clinical models)

The unique properties of deuterated compounds open up numerous possibilities in chemical biology beyond simply improving pharmacokinetics. nih.govchemscene.com 2-(2-Amino-5-bromobenzoyl)pyridine-d4 can serve as a valuable tool and building block for fundamental biological research.

Probes for Enzyme Mechanism Studies: The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. rsc.org By synthesizing a deuterated version of a drug derived from this intermediate, researchers can probe whether the cleavage of a C-H bond on the pyridine ring is a rate-limiting step in its metabolism by enzymes like the cytochrome P450 family. princeton.edubohrium.com A significant slowing of the metabolic rate would confirm the involvement of that specific position in the metabolic pathway. acs.org

Receptor Binding Studies in Non-Clinical Models: While deuteration is not generally expected to alter equilibrium binding affinity (Kd), it can profoundly impact the duration of a drug's action by increasing its metabolic stability and half-life. wikipedia.orgnih.gov Using a d4-labeled ligand in non-clinical models (e.g., cell cultures or animal models) can help dissect the relationship between metabolic stability, target engagement duration, and downstream pharmacological response. nih.gov In some specific cases, deuterium substitution has been reported to subtly influence binding interactions, a phenomenon that warrants further investigation. bohrium.comnih.gov

Internal Standards for Quantitative Bioanalysis: Due to their chemical similarity but different mass, deuterated compounds are ideal internal standards for quantitative mass spectrometry assays. 2-(2-Amino-5-bromobenzoyl)pyridine-d4 could be used to synthesize deuterated drug candidates, which in turn serve as superior internal standards for quantifying the concentration of the non-deuterated drug in biological samples, leading to more accurate pharmacokinetic studies. ucsb.edu

Table 3 outlines some of the promising applications for this deuterated compound in chemical biology.

Table 3: Potential Applications of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 in Chemical Biology

| Research Area | Application | Scientific Rationale |

| Enzymology / Drug Metabolism | Mechanistic probe for metabolic enzymes (e.g., CYPs). | The kinetic isotope effect (KIE) slows C-D bond cleavage, allowing researchers to identify specific sites of metabolism and rate-limiting steps. princeton.eduacs.org |

| Pharmacology / Receptor Studies | Tool for studying ligand-receptor interactions in non-clinical models. | Allows for the decoupling of binding affinity from metabolic clearance, enabling a clearer understanding of how drug residence time at a receptor influences efficacy. nih.govnih.gov |

| Bioanalytical Chemistry | Precursor for synthesizing deuterated internal standards. | Isotopically labeled internal standards co-elute with the analyte but are distinguished by mass, improving the accuracy and precision of quantitative LC-MS assays. ucsb.edu |

| Chemical Synthesis | Versatile deuterated building block. | Can be used to introduce a deuterated pyridine motif into a wide range of new chemical entities for discovery research. chemscene.com |

Identification of Research Gaps and Future Directions in the Understanding of Deuterated Benzoylpyridine Systems

Despite the promise of deuterated pharmaceuticals, the specific field of deuterated benzoylpyridines, including 2-(2-Amino-5-bromobenzoyl)pyridine-d4, remains significantly underexplored. The primary research gap is the general lack of fundamental studies on this specific molecule and its derivatives.

Key research gaps and their corresponding future directions are identified below:

Gap 1: Synthesis and Characterization: There is a lack of established, efficient, and scalable synthetic routes for the site-specific deuteration of 2-(2-Amino-5-bromobenzoyl)pyridine.

Future Direction: Systematic investigation of various synthetic strategies, including those based on deuterated precursors and late-stage catalytic H/D exchange. Comprehensive analytical characterization of the products using advanced platforms like MRR and HRMS is crucial to validate these methods.

Gap 2: Physicochemical Properties: The precise effects of deuteration on the pyridine ring on the fundamental physicochemical properties of the molecule (e.g., pKa, lipophilicity, crystal packing, UV absorbance) have not been studied. reddit.com

Future Direction: A thorough comparative study of the physicochemical properties of 2-(2-Amino-5-bromobenzoyl)pyridine and its d4-analogue. This data would be invaluable for predicting the behavior of more complex drugs derived from this scaffold.

Gap 3: Biological Impact: The biological consequences of deuterating this specific scaffold are unknown. The effect on metabolic stability, interaction with metabolizing enzymes, and potential for altered biological activity or off-target effects has not been evaluated.

Future Direction: Synthesis of deuterated bioactive molecules using the d4-intermediate, followed by head-to-head comparative studies against their non-deuterated counterparts in a suite of in vitro and non-clinical in vivo models. These studies should focus on pharmacokinetics, metabolic profiling, and efficacy. nih.govacs.org

Gap 4: Broader Applicability: Research has been narrowly focused on the non-deuterated compound as an intermediate for specific drugs. The potential of the deuterated scaffold as a building block in other areas of medicinal chemistry is unexplored.

Future Direction: Exploration of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 as a versatile building block for creating new chemical entities with potentially advantageous properties for various therapeutic targets.

Table 4 provides a summary of these research gaps and future directions.

Table 4: Research Gaps and Future Directions for Deuterated Benzoylpyridine Systems

| Research Gap | Description | Future Research Direction |

| Lack of Optimized Synthesis | No established, efficient, and scalable route for site-specific deuteration. | Develop and validate novel synthetic methods and fully characterize products with advanced analytical techniques. |

| Unknown Physicochemical Effects | The impact of d4-substitution on key properties like pKa, lipophilicity, and spectroscopy is not documented. | Conduct detailed comparative physicochemical characterization of the deuterated compound and its protium (B1232500) isotopologue. |

| Uncharacterized Biological Profile | The effect of deuteration on metabolism, pharmacokinetics, and biological activity is unknown. | Perform comparative in vitro and non-clinical in vivo studies of drugs synthesized from the d4-intermediate and their non-deuterated versions. nih.govacs.org |

| Limited Scope of Application | Use of the scaffold is confined to its role as an intermediate for existing drug targets. | Utilize the d4-scaffold as a building block to explore new chemical space and develop novel therapeutic agents. |

Q & A

Basic: How is 2-(2-Amino-5-bromobenzoyl)pyridine-d4 synthesized for use as an internal standard in pharmaceutical analysis?

Methodological Answer:

The deuterated analog is synthesized by replacing four hydrogen atoms on the pyridine ring with deuterium. This typically involves:

- Deuteration : Using deuterated reagents (e.g., D₂O, deuterated solvents like pyridine-d₅) under reflux conditions to ensure isotopic exchange at non-labile positions.

- Acylation : Introducing the 2-amino-5-bromobenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) ensures isotopic and chemical purity (>98% by HPLC).

The compound is validated via ¹H NMR (absence of proton signals at deuterated positions) and LC-MS (m/z +4 shift compared to non-deuterated ABP) .

Basic: What role does 2-(2-Amino-5-bromobenzoyl)pyridine-d4 play in stability-indicating HPLC methods for bromazepam analysis?

Methodological Answer:

It serves as an internal standard in RP-HPLC to improve quantification accuracy of bromazepam (BMZ) and its degradant, non-deuterated ABP. Key steps include:

- Chromatographic Setup : C18 column (250 × 4.6 mm, 5 µm), methanol-water (70:30 v/v) mobile phase at 1.0 mL/min, detection at 230 nm.

- Validation : Linear calibration curves (1–16 µg/mL) for BMZ and ABP, with mean recovery rates of 100.02% (BMZ) and 99.74% (ABP).

- Forced Degradation : BMZ is exposed to acidic/alkaline hydrolysis, oxidation, and photolysis. ABP-d4 corrects for matrix effects and injection variability, ensuring precise quantification of ABP impurity .

Advanced: How do researchers address potential isotope effects when using 2-(2-Amino-5-bromobenzoyl)pyridine-d4 in quantitative LC-MS assays?

Methodological Answer:

Isotope effects (e.g., retention time shifts, ionization efficiency differences) are mitigated via:

- Deuterium Placement : Ensuring deuterium is incorporated into stable positions (e.g., pyridine ring) to prevent exchange with mobile phase protons.

- Method Optimization : Adjusting mobile phase pH (e.g., pH 3.0 with formic acid) and column temperature (25–40°C) to minimize retention time variability.

- Cross-Validation : Comparing response factors between ABP-d4 and non-deuterated ABP across multiple concentrations. Deviations >5% require re-evaluation of deuterium labeling strategy .

Advanced: What strategies resolve contradictory data when 2-(2-Amino-5-bromobenzoyl)pyridine-d4 shows unexpected chromatographic behavior?

Methodological Answer:

Contradictory data (e.g., split peaks, altered retention times) are resolved through:

- Deuterium Exchange Check : Use high-resolution LC-MS to detect partial deuteration or hydrogen-deuterium exchange.

- Impurity Analysis : Employ gradient elution (e.g., 10–90% methanol in 20 min) to separate deuterated impurities.

- Alternative Internal Standards : If unresolved, switch to ¹³C-labeled analogs to avoid deuterium-related issues .

Advanced: How to validate the stability of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 under long-term storage conditions?

Methodological Answer:

Stability is validated via:

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze purity monthly by HPLC (≥98% required).

- Deuterium Retention : Monitor via LC-MS (m/z 259.0 → 263.0 for +4 Da shift) to detect deuteration loss.

- Storage Recommendations : Airtight amber vials at -20°C with desiccants (silica gel) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products